molecular formula C8H6N4 B008952 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile CAS No. 107932-97-8

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

Cat. No.: B008952
CAS No.: 107932-97-8
M. Wt: 158.16 g/mol
InChI Key: NFQTXNZDURSTFY-UHFFFAOYSA-N
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Description

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings. It has garnered significant interest due to its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate, followed by the addition of acetonitrile . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile stands out due to its unique fused ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad spectrum of pharmacological properties make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-3-7-11-6-2-1-5-10-8(6)12-7/h1-2,5H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQTXNZDURSTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148330
Record name 2-Cyanomethylimidazo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107932-97-8
Record name 2-Cyanomethylimidazo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107932978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyanomethylimidazo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research demonstrates that 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile reacts with arylidenemalononitriles to yield 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles. This reaction exhibits regioselectivity, meaning it preferentially forms one product over other possible isomers. This selectivity was further supported by theoretical calculations at the DFT level []. Conversely, the reaction with bis-arylidenemalononitriles under similar conditions leads to the formation of bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] []. This difference in product formation highlights the influence of the reaction partner on the regiochemical outcome and showcases the versatility of this compound as a building block for synthesizing diverse imidazo[4,5-b]pyridine derivatives.

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